4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride chemical properties
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride chemical properties
An In-Depth Technical Guide to 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications
Abstract
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a crucial intermediate in synthetic organic chemistry. Its structural complexity, featuring acetamido, fluoro, and methyl groups, makes it a valuable building block for creating highly functionalized molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its applications, particularly in the realm of pharmaceutical development. Emphasis is placed on the practical aspects of handling, safety, and characterization to support researchers and drug development professionals in leveraging this versatile reagent.
Compound Identification and Structure
The unique arrangement of functional groups on the benzene ring dictates the reactivity and utility of this compound. The electron-withdrawing sulfonyl chloride and fluorine groups, combined with the electron-donating acetamido and methyl groups, create a nuanced electronic profile for advanced chemical synthesis.
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IUPAC Name: 4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride
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CAS Number: 871169-44-5[1]
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Molecular Formula: C₉H₉ClFNO₃S[1]
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Molecular Weight: 281.7 g/mol [1]
Caption: Molecular Structure Diagram
Physicochemical and Spectral Properties
The physical properties of the compound are consistent with a crystalline organic solid. Its insolubility in water and solubility in organic solvents are typical for a reactive acid chloride of its size.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 132-134 °C | [1] |
| Density | 1.45 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Shelf Life | 2 years (under recommended storage) | [1] |
Table 2: Predicted Spectral Data
| Technique | Characteristic Features |
| ¹H NMR | Aromatic protons (2H), acetyl methyl protons (3H, singlet), ring methyl protons (3H, singlet), NH proton (1H, broad singlet). |
| ¹³C NMR | Carbonyl carbon (~168 ppm), aromatic carbons (110-150 ppm), acetyl methyl carbon (~24 ppm), ring methyl carbon (~15-20 ppm). |
| IR Spectroscopy | Strong S=O asymmetric and symmetric stretching bands (1370-1410 cm⁻¹ and 1166-1204 cm⁻¹).[2] Carbonyl (C=O) stretch from the acetamido group (~1670 cm⁻¹). N-H stretch (~3300 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) with a characteristic (M+2)⁺ peak at approximately one-third the intensity of M⁺, confirming the presence of one chlorine atom.[2] |
Synthesis and Purification
The synthesis of 4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride typically proceeds via electrophilic aromatic substitution, specifically chlorosulfonation, of a corresponding N-acetylated aniline precursor. This method is well-established for producing aryl sulfonyl chlorides.[3][4]
Expertise & Causality in Synthesis
The choice of chlorosulfonic acid is critical; it serves as both the sulfonating agent and the source of chlorine to form the sulfonyl chloride in a single step. The reaction is conducted at a controlled, cool temperature initially to manage the highly exothermic addition of the aromatic substrate to the strong acid. Subsequent heating is required to drive the reaction to completion.[4] The workup procedure is equally crucial. The reaction mixture is poured onto crushed ice to rapidly and safely quench the excess, highly reactive chlorosulfonic acid.[4] This process also precipitates the water-insoluble product, allowing for its isolation by filtration.
Protocol: Synthesis of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride
Starting Material: N-(3-fluoro-4-methylphenyl)acetamide
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap, add chlorosulfonic acid (4-5 molar equivalents) under an inert atmosphere (e.g., nitrogen).
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Substrate Addition: Cool the chlorosulfonic acid in an ice bath to 10-15 °C. Slowly add N-(3-fluoro-4-methylphenyl)acetamide (1 molar equivalent) in portions, ensuring the internal temperature does not exceed 20 °C. Vigorous evolution of HCl gas will occur.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to 60-70 °C for 2-3 hours until the evolution of HCl gas ceases, indicating reaction completion.[4]
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Quenching & Precipitation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.
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Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Purification: Dry the crude solid under vacuum. For higher purity, recrystallization from a suitable solvent system (e.g., benzene or a toluene/hexane mixture) can be performed to yield the final product as a crystalline solid.[4]
Caption: Synthesis and Purification Workflow
Chemical Reactivity and Applications
The synthetic utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. It is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.
Primary Reaction: Sulfonamide Formation
The most common application is the reaction with primary or secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the HCl byproduct.[5] The resulting sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents.
Caption: Key Reaction of Sulfonyl Chlorides
Applications in Drug Discovery
Substituted sulfonamides are integral to medicinal chemistry due to their diverse biological activities. This specific building block is valuable for creating novel compounds for screening and development.
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Kinase Inhibitors: The sulfonamide scaffold is frequently used in the design of kinase inhibitors, which are crucial in oncology and inflammation research. The specific substitution pattern of 4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for specific kinase targets.[6]
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Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs. While resistance is an issue, the development of novel sulfonamide derivatives continues to be an area of interest for overcoming resistant bacterial strains.[5][7]
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Chemical Probes: This reagent can be used to synthesize custom chemical probes for studying biological systems, such as modifying proteins to investigate enzyme activity and interactions.[7]
Safety, Handling, and Storage
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride is a hazardous chemical that requires strict safety protocols. Its reactivity, particularly with water, is the primary source of its hazards.
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Hazards:
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Corrosive: Causes severe skin burns and eye damage.[8][9][10] Contact with skin or eyes requires immediate and thorough rinsing with water.[8]
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Moisture Sensitive: Reacts violently with water, releasing corrosive hydrogen chloride gas and the corresponding sulfonic acid.[9][11] This reaction can generate flammable hydrogen gas if it occurs in contact with metal surfaces.
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Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8] May cause respiratory irritation.[9]
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Handling (Self-Validating System):
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Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[9]
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Use only glass or inert plastic tools and containers; avoid metal spatulas and containers.
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Ensure all glassware is scrupulously dry before use to prevent unintended hydrolysis.
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Storage:
Conclusion
4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride is a highly reactive and synthetically valuable intermediate. Its primary utility lies in the construction of complex sulfonamides for pharmaceutical and agrochemical research. While its hazardous and moisture-sensitive nature demands careful handling and storage, a thorough understanding of its properties and reactivity allows researchers to safely and effectively incorporate it into synthetic workflows, enabling the development of novel and potent chemical entities.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 21280582, 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride. Available from: [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Acetamidobenzenesulfonyl chloride. Available from: [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available from: [Link]
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OECD SIDS. (2003). 4-METHYLBENZENESULFONYL CHLORIDE. UNEP Publications. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Available from: [Link]
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CAS Common Chemistry. 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonyl chloride. Available from: [Link]
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ResearchGate. (2025). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Available from: [Link]
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